molecular formula C21H26N7Na2O17P3 B13981392 Disodium NADP;beta-Nicotinamide adenine dinucleotide phosphate disodium salt; NADP disodium salt

Disodium NADP;beta-Nicotinamide adenine dinucleotide phosphate disodium salt; NADP disodium salt

Cat. No.: B13981392
M. Wt: 787.4 g/mol
InChI Key: WSDDJLMGYRLUKR-UHFFFAOYSA-L
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Description

Disodium NADP, also known as beta-Nicotinamide adenine dinucleotide phosphate disodium salt or NADP disodium salt, is a vital coenzyme in cellular metabolism. It plays a crucial role in redox reactions, facilitating electron transfer and energy production. This compound is essential for various biochemical pathways, including those involved in photosynthesis, lipid synthesis, and nucleic acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium NADP is synthesized through the phosphorylation of nicotinamide adenine dinucleotide (NAD) using NAD kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to NAD, forming NADP. The disodium salt form is then obtained by neutralizing the NADP with sodium hydroxide .

Industrial Production Methods: Industrial production of disodium NADP involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce NAD kinase, which facilitates the efficient conversion of NAD to NADP. The resulting NADP is then purified and converted to its disodium salt form through neutralization and crystallization processes .

Chemical Reactions Analysis

Types of Reactions: Disodium NADP undergoes various chemical reactions, primarily redox reactions. It can be reduced to NADPH by accepting electrons and hydrogen ions. This reduction is crucial for biosynthetic pathways, such as fatty acid and cholesterol synthesis .

Common Reagents and Conditions: Common reagents used in the reduction of disodium NADP include glucose-6-phosphate and glucose-6-phosphate dehydrogenase. These reactions typically occur under physiological conditions, with pH levels around 7.4 and temperatures around 37°C .

Major Products Formed: The major product formed from the reduction of disodium NADP is NADPH. NADPH serves as a primary electron donor in various cellular processes, including antioxidant defense and biosynthesis of biomolecules .

Scientific Research Applications

Disodium NADP is extensively used in scientific research due to its role as a coenzyme in redox reactions. In chemistry, it is used to study electron transfer mechanisms and redox reactions. In biology, it is crucial for understanding metabolic pathways and cellular respiration. In medicine, disodium NADP is investigated for its potential therapeutic applications in treating oxidative stress-related conditions, such as aging and neurodegenerative diseases .

In industry, disodium NADP is used in the production of diagnostic tests and biosensors. Its ability to facilitate electron transfer makes it valuable in developing assays for detecting various biomolecules .

Mechanism of Action

Disodium NADP exerts its effects by acting as an electron carrier in redox reactions. It participates in the transfer of electrons from one molecule to another, facilitating the conversion of substrates into products. This electron transfer is essential for maintaining cellular redox balance and supporting various metabolic pathways .

The molecular targets of disodium NADP include enzymes involved in biosynthetic pathways, such as glucose-6-phosphate dehydrogenase and fatty acid synthase. These enzymes rely on NADPH, the reduced form of NADP, to drive their catalytic activities .

Comparison with Similar Compounds

Disodium NADP is similar to other nicotinamide adenine dinucleotide derivatives, such as NAD and NADH. it is unique due to the presence of an additional phosphate group, which allows it to participate in different biochemical pathways. Unlike NAD, which is primarily involved in catabolic reactions, disodium NADP is mainly involved in anabolic reactions .

List of Similar Compounds:
  • Nicotinamide adenine dinucleotide (NAD)
  • Nicotinamide adenine dinucleotide, reduced form (NADH)
  • Nicotinamide adenine dinucleotide phosphate (NADP)
  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)

Disodium NADP’s unique role in anabolic reactions and its ability to act as an electron carrier in various biochemical pathways make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

disodium;[2-(6-aminopurin-9-yl)-5-[[[[5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDDJLMGYRLUKR-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N7Na2O17P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

787.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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